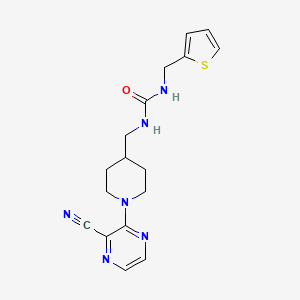

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6OS/c18-10-15-16(20-6-5-19-15)23-7-3-13(4-8-23)11-21-17(24)22-12-14-2-1-9-25-14/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIKFVYRGQNOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a cyanopyrazine moiety, and a thiophenyl group, which may contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 306.39 g/mol .

The synthesis of this compound typically involves several key steps, including the formation of the cyanopyrazine moiety, the piperidine ring, and the final urea structure through coupling reactions. The synthetic route can be outlined as follows:

- Formation of Cyanopyrazine : Starting from pyrazine, a nitration reaction followed by reduction introduces the cyano group.

- Piperidine Ring Formation : Cyclization reactions involving appropriate precursors yield the piperidine structure.

- Urea Formation : The final step involves reacting the intermediates to form the urea derivative .

The biological activity of this compound is hypothesized to involve various mechanisms, including:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes such as Chk1 kinase, which is critical in cell cycle regulation and DNA damage response .

- Binding Affinity : Interaction studies suggest that this compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated potent inhibition against cancer cell lines, such as Caki cells, with IC50 values indicating effective cytotoxicity. These compounds can abrogate doxorubicin-induced cell cycle arrest and enhance the drug's cytotoxic effects .

Comparative Analysis

The following table summarizes some structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(3-cyano-4-fluorophenyl)piperazine | Piperidine core with cyano and fluorine substituents | Potential anticancer activity |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Aryl and piperidine components | Inhibitor of soluble epoxide hydrolase |

| Thiourea derivatives | Similar urea structure with sulfur | Antimicrobial properties |

This comparison highlights the unique combination of functional groups in this compound, suggesting its potential applications in therapeutic contexts .

Case Studies

Case Study 1: Chk1 Kinase Inhibition

A study focusing on related cyanopyrazine derivatives demonstrated that modifications to the phenyl ring significantly impacted their inhibitory potency against Chk1 kinase. The lead compound exhibited an IC50 value less than 20 nM, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Anticancer Efficacy

In vitro assays against Caki renal cancer cells revealed that certain derivatives could induce apoptosis effectively while showing selectivity towards cancer cells over normal cells. These findings support further exploration into the therapeutic potential of cyanopyrazine-based compounds in oncology .

科学研究应用

Table 1: Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Six-membered ring containing nitrogen |

| Cyanopyrazine Moiety | Contains a cyano group attached to a pyrazine ring |

| Thiophenyl Group | A five-membered aromatic ring with sulfur |

| Urea Group | Functional group contributing to reactivity |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique electronic properties enable it to modulate biochemical pathways effectively.

Therapeutic Applications

-

Cancer Research : Preliminary studies suggest that compounds similar to 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea may exhibit anti-cancer properties by targeting specific tumor growth pathways.

- Case Study: A study involving derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, indicating its potential as an anti-cancer agent.

-

Neurological Disorders : The modulation of neurotransmitter systems could position this compound as a candidate for treating neurodegenerative diseases.

- Case Study: Research has shown that related compounds affect neuroinflammation and neuronal survival in models of Alzheimer's disease.

-

Antimicrobial Activity : The structural features suggest potential antimicrobial properties against various pathogens.

- Case Study: In vitro tests have indicated that the compound exhibits activity against certain bacterial strains, supporting its exploration as an antimicrobial agent.

化学反应分析

Hydrolysis of the Urea Linkage

The urea group (–NH–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, analogous urea derivatives undergo hydrolysis to yield amines and carbon dioxide :

Conditions :

-

Acidic : HCl (1–2 M) at 60–80°C for 6–12 hours.

-

Basic : NaOH (1–2 M) at room temperature for 24 hours.

Key Factors :

-

Steric hindrance from the piperidine and thiophene groups slows hydrolysis compared to simpler ureas .

-

Stability in neutral aqueous solutions (pH 6–8) is observed for up to 72 hours.

Electrophilic Substitution at the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution, particularly at the 5-position due to electron donation from the sulfur atom. Reported reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | 5-Nitro-thiophene derivative | 45–60% | |

| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hours | 5-Sulfo-thiophene derivative | 30–40% |

Mechanistic Notes :

-

The methylene (–CH₂–) linker between the urea and thiophene reduces conjugation, limiting directing effects.

Nucleophilic Substitution at the Cyanopyrazine Group

The 3-cyanopyrazine group participates in nucleophilic substitution due to the electron-withdrawing cyano (–CN) group. Observed reactions include:

Amination

Reaction with primary amines (e.g., methylamine) replaces the cyano group:

Conditions :

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) converts –CN to –CH₂NH₂:

Conditions :

Oxidation Reactions

-

Thiophene Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form thiophene-1-oxide.

-

Piperidine Oxidation : Tertiary amines in the piperidine ring are resistant to oxidation under mild conditions but form N-oxides with strong oxidizers like H₂O₂/Fe³⁺.

Complexation with Metal Ions

The urea and pyrazine nitrogen atoms act as ligands for transition metals:

| Metal Ion | Coordination Site | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Urea (–NH), pyrazine (N) | 4.2–4.5 | Catalysis/chelator design | |

| Fe³⁺ | Urea (–NH) | 3.8–4.0 | Sensor development |

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition starting at 220°C, with major pathways including:

-

Loss of the cyanopyrazine group (220–250°C).

-

Urea linkage breakdown (250–300°C).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling a cyanopyrazine-substituted piperidine derivative with a thiophen-2-ylmethyl isocyanate. Key steps include:

- Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate urea bond formation .

- Solvent selection (e.g., DMF or CHCl) and temperature control (reflux conditions) to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural characterization of this compound performed, and which analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d or CDCl) confirm connectivity of the piperidine, cyanopyrazine, and thiophene moieties. Chemical shifts for urea NH protons (~10.0 ppm) and aromatic protons provide structural validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Confirms purity and stoichiometry .

Q. What preliminary biological assays are recommended to screen for activity?

- Assays :

- Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., Förster resonance energy transfer) .

- Cellular Viability : MTT or ATP-luciferase assays in cancer cell lines to assess cytotoxicity .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software is used for refinement?

- Methodology :

- X-ray Crystallography : Grow single crystals via vapor diffusion or slow evaporation. Resolve ambiguities in piperidine ring puckering or urea group orientation.

- Refinement Tools : Use SHELXL for small-molecule refinement. Validate hydrogen bonding (e.g., urea NH to pyrazine N) and torsional angles .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the cyanopyrazine and thiophene moieties?

- Approaches :

- Analog Synthesis : Replace the cyanopyrazine with pyridine or pyrimidine groups to assess electronic effects on binding. Modify thiophene substituents (e.g., methyl vs. trifluoromethyl) to probe steric tolerance .

- Biological Testing : Compare IC values across analogs in enzyme assays. For example, trifluoromethyl groups may enhance lipophilicity and membrane permeability .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Troubleshooting :

- Pharmacokinetics : Measure plasma stability (e.g., microsomal assays) and bioavailability. Poor in vivo activity may stem from rapid metabolism of the cyanopyrazine group .

- Formulation : Use aqueous co-solvents (e.g., PEG 400) or lipid nanoparticles to improve solubility .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites. For example, oxidation of thiophene to sulfoxide could reduce potency .

Q. What in silico methods are suitable for predicting off-target interactions?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。